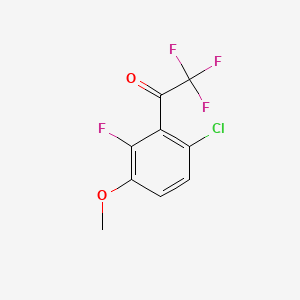
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a trifluoroethanone group
Preparation Methods
The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-fluoro-3-methoxybenzene as the primary starting material.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst, such as aluminum chloride, under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The trifluoroethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-1-one
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)cyclopropanol
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2-methylbutan-1-ol
These compounds share similar structural features but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C9H5ClF4O2 |
|---|---|
Molecular Weight |
256.58 g/mol |
IUPAC Name |
1-(6-chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
VQPUXZNMMUCNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















